molecular formula C9H7F3O2 B1431283 3-Methoxy-2-(trifluoromethyl)benzaldehyde CAS No. 1214384-89-0

3-Methoxy-2-(trifluoromethyl)benzaldehyde

Cat. No.: B1431283
CAS No.: 1214384-89-0
M. Wt: 204.15 g/mol
InChI Key: HSPNVFXNJYKWSK-UHFFFAOYSA-N
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Description

3-Methoxy-2-(trifluoromethyl)benzaldehyde: is an aromatic aldehyde with the molecular formula C9H7F3O2 and a molecular weight of 204.15 g/mol . This compound is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a benzaldehyde core. It is commonly used in organic synthesis and various chemical research applications due to its unique chemical properties.

Mechanism of Action

Action Environment

The action, efficacy, and stability of 3-Methoxy-2-(trifluoromethyl)benzaldehyde can be influenced by various environmental factors . These may include the pH and temperature of the biological environment, the presence of other substances that can interact with the compound, and the specific characteristics of the biological system in which the compound is acting.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Friedel-Crafts acylation of 3-methoxybenzaldehyde with trifluoromethyl ketone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction is carried out under an inert atmosphere at room temperature to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of 3-Methoxy-2-(trifluoromethyl)benzaldehyde may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of advanced purification techniques such as distillation and chromatography ensures the removal of impurities and the attainment of high-purity product .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-2-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Methoxy-2-(trifluoromethyl)benzaldehyde is used as a building block in the synthesis of complex organic molecules. It serves as a precursor for the preparation of various pharmaceuticals, agrochemicals, and specialty chemicals .

Biology: In biological research, this compound is used to study the effects of trifluoromethyl-substituted aromatic compounds on biological systems. It is also employed in the development of fluorescent probes and imaging agents .

Medicine: The compound’s unique chemical properties make it a valuable intermediate in the synthesis of potential drug candidates. It is used in the development of novel therapeutic agents targeting various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation .

Properties

IUPAC Name

3-methoxy-2-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-14-7-4-2-3-6(5-13)8(7)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPNVFXNJYKWSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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